7-Nitropyrido[2,3-b]pyrazine 7-Nitropyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1337880-33-7
VCID: VC16006060
InChI: InChI=1S/C7H4N4O2/c12-11(13)5-3-6-7(10-4-5)9-2-1-8-6/h1-4H
SMILES:
Molecular Formula: C7H4N4O2
Molecular Weight: 176.13 g/mol

7-Nitropyrido[2,3-b]pyrazine

CAS No.: 1337880-33-7

Cat. No.: VC16006060

Molecular Formula: C7H4N4O2

Molecular Weight: 176.13 g/mol

* For research use only. Not for human or veterinary use.

7-Nitropyrido[2,3-b]pyrazine - 1337880-33-7

Specification

CAS No. 1337880-33-7
Molecular Formula C7H4N4O2
Molecular Weight 176.13 g/mol
IUPAC Name 7-nitropyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C7H4N4O2/c12-11(13)5-3-6-7(10-4-5)9-2-1-8-6/h1-4H
Standard InChI Key ZCONTKOGPMJFJR-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=N1)C=C(C=N2)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

The core structure of 7-nitropyrido[2,3-b]pyrazine consists of a pyrido[2,3-b]pyrazine scaffold fused with a nitro group at position 7. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 1,4-dihydro-7-nitropyrido[2,3-b]pyrazine-2,3-dione, with the CAS registry number 144435-09-6 . Key structural identifiers include:

PropertyValue
SMILESC1=C(C=NC2=C1NC(=O)C(=O)N2)N+[O-]
InChIKeyFZAAGBYLDXVMRM-UHFFFAOYSA-N
Topological Polar Surface Area124.43 Ų

The nitro group’s electron-withdrawing nature significantly influences the compound’s reactivity, facilitating electrophilic substitutions and interactions with biological targets .

Synthetic Methodologies

Condensation-Reduction Approach

A widely reported synthesis involves the condensation of nitromalonaldehyde with 2,4-diaminopyrimidine, yielding 2,4-diamino-6-nitropyrido[2,3-b]pyrimidine as an intermediate. Subsequent reduction steps using catalytic hydrogenation or sodium dithionite produce 7-nitropyrido[2,3-b]pyrazine. This method achieves moderate yields (45–60%) and requires stringent control over reaction conditions to avoid over-reduction.

Multicomponent Synthesis

Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. For example, a one-pot reaction of aldehydes, amines, and nitroalkanes under microwave irradiation generates pyrido[2,3-b]pyrazine derivatives with substituted nitro groups . This approach reduces purification steps and improves scalability, with reported yields exceeding 70% for compound 7 (7-nitropyrido[2,3-b]pyrazine) .

Electronic and Spectroscopic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic behavior :

ParameterValue
HOMO-LUMO Gap (EgapE_{\text{gap}})3.444 eV
Dipole Moment (μ\mu)6.92 Debye
Average Polarizability (α\langle\alpha\rangle)3.90×10233.90 \times 10^{-23} esu
First Hyperpolarizability (βtot\beta_{\text{tot}})15.6×103015.6 \times 10^{-30} esu

The narrow EgapE_{\text{gap}} (3.444 eV) correlates with high softness (0.290 eV1^{-1}), indicating enhanced reactivity and charge-transfer capabilities . UV-Vis spectroscopy reveals a strong absorption band at 320 nm, attributed to ππ\pi \rightarrow \pi^* transitions within the conjugated system .

Biological Activity and Mechanistic Insights

Antiurease and Antioxidant Activity

Compound 7 shows notable antiurease activity (IC50_{50} = 18.7 μM), outperforming thiourea (IC50_{50} = 21.3 μM) as a reference . Additionally, its DPPH radical scavenging activity (78.4% at 100 μM) suggests utility in oxidative stress mitigation .

Electrochemical DNA Sensing

Functionalized 7-nitropyrido[2,3-b]pyrazine derivatives serve as electrochemical probes for DNA detection. Cyclic voltammetry studies reveal a linear response (R2=0.994R^2 = 0.994) to DNA concentrations between 1–50 μM, with a detection limit of 0.3 μM . The mechanism involves intercalation into DNA base pairs, altering redox peak currents .

Nonlinear Optical (NLO) Applications

The compound’s strong NLO response stems from its polarized π\pi-electron system. Key parameters include:

NLO ParameterValue
Second Hyperpolarizability (γ\langle\gamma\rangle)6.63×10356.63 \times 10^{-35} esu
Nonlinear Refractive Index (n2n_2)1.2×10111.2 \times 10^{-11} cm2^2/W

These properties position 7-nitropyrido[2,3-b]pyrazine as a candidate for photonic devices, optical switches, and frequency doublers .

Physicochemical and Pharmacokinetic Profile

Experimental and computed properties highlight its drug-likeness:

PropertyExperimentalComputed
LogP0.042-0.5 (XlogP)
Water Solubility1.2 mg/mL3.4 mg/mL (ALOGPS)
Hydrogen Bond Donors22

The low LogP value suggests moderate hydrophilicity, favoring aqueous solubility but potentially limiting blood-brain barrier penetration .

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